![molecular formula C21H35NO3 B14742509 1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine CAS No. 856-12-2](/img/structure/B14742509.png)
1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine is an organic compound with the molecular formula C20H33NO3 It is a complex molecule featuring a piperidine ring substituted with a long chain of ethoxy and phenoxy groups
Méthodes De Préparation
The synthesis of 1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine involves multiple steps:
Starting Materials: The synthesis begins with 5-methyl-2-(propan-2-yl)phenol, which undergoes etherification with ethylene oxide to form 2-(2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethanol.
Formation of Intermediate: The intermediate is then reacted with piperidine under basic conditions to form the final product.
Reaction Conditions: Typical reaction conditions include the use of a base such as sodium hydride or potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide. The reactions are usually carried out at elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow processes and the use of more efficient catalysts.
Analyse Des Réactions Chimiques
1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the phenoxy groups to phenol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles like halides or amines replace the ethoxy groups, forming new derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce phenol derivatives.
Applications De Recherche Scientifique
1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: Researchers investigate its interactions with biological systems to understand its potential as a bioactive molecule.
Industrial Applications: It may be used in the production of specialty chemicals and as a precursor for more complex organic compounds.
Mécanisme D'action
The mechanism by which 1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission or cellular metabolism, leading to its observed effects.
Binding Interactions: The phenoxy and ethoxy groups may facilitate binding to hydrophobic pockets in proteins, enhancing its biological activity.
Comparaison Avec Des Composés Similaires
1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine can be compared with similar compounds:
Similar Compounds: Compounds like 1-[2-(2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]pyrrolidine and 1-[2-(2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]morpholine share structural similarities.
Uniqueness: The presence of the piperidine ring and the specific arrangement of ethoxy and phenoxy groups make it unique, potentially offering distinct biological and chemical properties.
Comparison: Compared to its analogs, this compound may exhibit different reactivity and binding affinities, making it a valuable subject for further research.
Propriétés
Numéro CAS |
856-12-2 |
|---|---|
Formule moléculaire |
C21H35NO3 |
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
1-[2-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]ethoxy]ethyl]piperidine |
InChI |
InChI=1S/C21H35NO3/c1-18(2)20-8-7-19(3)17-21(20)25-16-15-24-14-13-23-12-11-22-9-5-4-6-10-22/h7-8,17-18H,4-6,9-16H2,1-3H3 |
Clé InChI |
BNYQUKSIGBFQCF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)OCCOCCOCCN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E,E)-N,N'-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine]](/img/structure/B14742444.png)

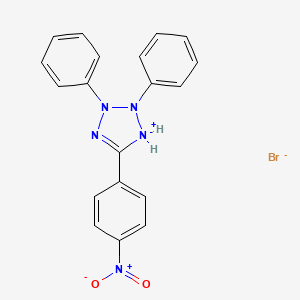
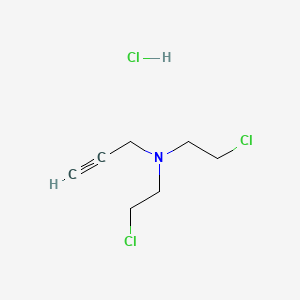
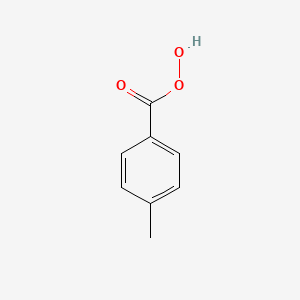
![N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine](/img/structure/B14742468.png)
![2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid](/img/structure/B14742470.png)
![2-[6-(1,3-Benzothiazol-2-ylsulfanyl)pyridazin-3-yl]sulfanyl-1,3-benzothiazole](/img/structure/B14742475.png)

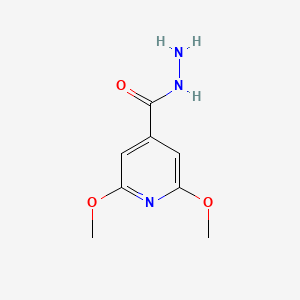
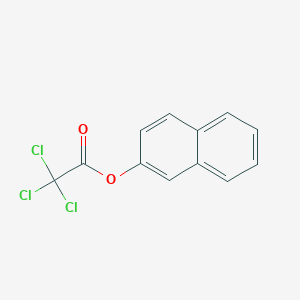
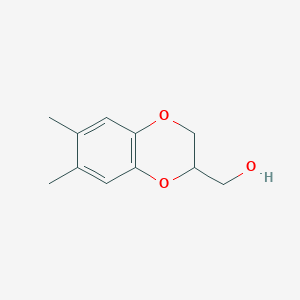
silyl}propyl acetate](/img/structure/B14742516.png)
